2-Bromobicyclo[2.2.1]heptan-1-amine

TAAR1 GPCR cAMP accumulation

Rigid norbornane scaffold with dual amine/bromine reactivity enables orthogonal derivatization (Suzuki, Buchwald-Hartwig). Confirmed TAAR1 agonist (EC50 4.90 μM) supports CNS lead optimization. High Fsp3 (1.0) and favorable LogP (2.073) enhance drug-likeness. Procure as stable HCl salt for reproducible SAR studies.

Molecular Formula C7H12BrN
Molecular Weight 190.08 g/mol
Cat. No. B12118273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobicyclo[2.2.1]heptan-1-amine
Molecular FormulaC7H12BrN
Molecular Weight190.08 g/mol
Structural Identifiers
SMILESC1CC2(CC1CC2Br)N
InChIInChI=1S/C7H12BrN/c8-6-3-5-1-2-7(6,9)4-5/h5-6H,1-4,9H2
InChIKeyTXJOHGYEKJPXRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobicyclo[2.2.1]heptan-1-amine: Procurement-Ready Bicyclic Amine Scaffold for MedChem and Agrochemical Synthesis


2-Bromobicyclo[2.2.1]heptan-1-amine (CAS 22899-75-8; 1432792-56-7 for the hydrochloride salt) is a halogenated bicyclic amine featuring a rigid norbornane core functionalized with a primary amine and a bromine atom . This structural motif confers distinct reactivity as both a nucleophilic amine and an electrophilic alkyl/aryl halide, making it a versatile building block in organic synthesis . The compound is typically supplied as its hydrochloride salt (MW 226.54 g/mol) to enhance aqueous solubility and long-term stability .

Why 2-Bromobicyclo[2.2.1]heptan-1-amine Cannot Be Replaced by Generic Norbornane or Linear Amine Analogs


The rigid bicyclo[2.2.1]heptane framework of 2-bromobicyclo[2.2.1]heptan-1-amine imposes unique conformational constraints and stereoelectronic effects that are absent in flexible linear or monocyclic amines . Substitution with a simpler aliphatic amine (e.g., cyclohexylamine) or an unsubstituted norbornan-1-amine eliminates both the bromine handle for further derivatization and the specific spatial orientation of the amine group, which can be critical for target engagement in medicinal chemistry applications . Furthermore, the hydrochloride salt form provides enhanced aqueous solubility and handling stability compared to the free base, a practical consideration for reproducible experimental workflows .

Quantitative Differentiation of 2-Bromobicyclo[2.2.1]heptan-1-amine: Head-to-Head Data Against Closest Analogs


TAAR1 Agonist Activity: 2-Bromo Substitution Confers Distinct Potency Profile

In a functional BRET assay measuring cAMP accumulation in HEK293 cells expressing human TAAR1, 2-bromobicyclo[2.2.1]heptan-1-amine exhibited agonist activity with an EC50 of 4.90 μM [1]. This potency distinguishes it from the unsubstituted bicyclo[2.2.1]heptan-1-amine scaffold, which lacks the bromine atom and shows no reported TAAR1 activity in the same assay system. The bromine substituent likely influences both binding affinity and functional efficacy at this trace amine-associated receptor.

TAAR1 GPCR cAMP accumulation

Lipophilicity (LogP): Enhanced Membrane Permeability Compared to Parent Amine

The hydrochloride salt of 2-bromobicyclo[2.2.1]heptan-1-amine exhibits a calculated LogP of 2.073 . This value is significantly higher than the LogP of the unsubstituted bicyclo[2.2.1]heptan-1-amine (estimated LogP ≈ 1.0-1.2), reflecting the lipophilic contribution of the bromine atom. Increased lipophilicity can enhance passive membrane permeability, a critical parameter for CNS drug discovery and agrochemical development.

Lipophilicity LogP Physicochemical properties

Aqueous Solubility Enhancement via Hydrochloride Salt Form

As a hydrochloride salt, 2-bromobicyclo[2.2.1]heptan-1-amine exhibits enhanced aqueous solubility compared to its free base counterpart . While quantitative solubility data are not available from primary literature, the salt form is universally recognized to improve water solubility of amines, facilitating dissolution in biological assay buffers and simplifying purification by aqueous workup. The free base form (MW 190.08 g/mol) is less soluble and may require organic co-solvents for dissolution .

Solubility Salt form Formulation

Bromine as a Versatile Synthetic Handle: Enabling Cross-Coupling and Nucleophilic Substitution

The presence of the bromine atom at the 2-position of the norbornane scaffold provides a reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and nucleophilic substitutions . This is a key differentiator from non-halogenated bicyclo[2.2.1]heptan-1-amines, which lack this electrophilic handle and thus cannot undergo similar derivatization. Nickel-catalyzed cross-coupling has been specifically demonstrated for exo-2-bromobicyclo[2.2.1]heptane derivatives [1].

Cross-coupling Nucleophilic substitution Synthetic versatility

Optimal Application Scenarios for 2-Bromobicyclo[2.2.1]heptan-1-amine in R&D and Industrial Chemistry


TAAR1 Agonist Tool Compound for GPCR Pharmacology

With confirmed EC50 of 4.90 μM at human TAAR1 [1], 2-bromobicyclo[2.2.1]heptan-1-amine serves as a tractable starting point for structure-activity relationship (SAR) studies targeting trace amine-associated receptor 1. Its brominated scaffold can be further elaborated via cross-coupling to generate analogs with improved potency and selectivity for this emerging CNS target.

Versatile Building Block for Diversity-Oriented Synthesis

The dual functionality of this compound—primary amine plus bromine leaving group—makes it ideal for constructing complex bicyclic libraries. The bromine enables Suzuki, Heck, and Buchwald-Hartwig couplings, while the amine can be alkylated, acylated, or used in reductive aminations . This orthogonal reactivity streamlines the synthesis of diverse norbornane-based scaffolds for hit-to-lead optimization.

Physicochemical Property Optimization in CNS Drug Discovery

With a LogP of 2.073 , this brominated norbornane amine occupies a favorable lipophilicity range for CNS penetration. It can be used as a core scaffold for optimizing blood-brain barrier permeability while maintaining a relatively low molecular weight (190 Da free base) and high fraction of sp3-hybridized carbons (Fsp3 = 1.0) , attributes associated with improved clinical success rates.

Agrochemical Intermediate for Bicyclic Pesticides

The rigid, three-dimensional norbornane framework is a privileged scaffold in agrochemicals, conferring metabolic stability and target selectivity. 2-Bromobicyclo[2.2.1]heptan-1-amine provides a halogenated entry point for synthesizing fungicidal or herbicidal candidates, leveraging both the amine for conjugation and the bromine for late-stage diversification .

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